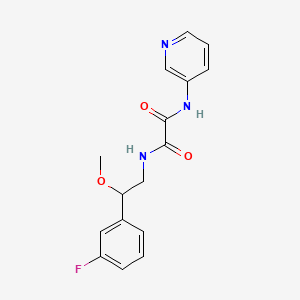
N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemical entities that have been explored for various pharmacological and chemical applications due to their unique structural features. The compound consists of a fluorophenyl group, a methoxyethyl group, and a pyridinyl group attached to an oxalamide backbone. These components contribute to the compound's distinctive chemical behavior and interaction with biological systems.
Synthesis Analysis
The synthesis of similar complex organic compounds typically involves multi-step chemical reactions, starting from basic building blocks. These processes may include nucleophilic substitution reactions, condensation reactions, and the introduction of specific functional groups through selective chemical transformations. For instance, the synthesis of related fluorophenyl-pyridinyl oxalamide derivatives has been demonstrated through nucleophilic displacement reactions and the strategic use of protecting groups to achieve the desired molecular architecture (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of oxalamide derivatives can be characterized using techniques such as X-ray crystallography, which provides detailed information on the molecular geometry, bond lengths, and angles. These structural features are crucial for understanding the compound's chemical reactivity and interaction with biological targets. For example, the crystal structure analysis of similar compounds reveals the significance of the fluorophenyl and pyridinyl groups in determining the overall molecular conformation and stability (Lv Zhi, 2009).
Chemical Reactions and Properties
Chemical properties of oxalamide derivatives, including their reactivity towards other chemical entities, are influenced by the electronic nature of their constituent groups. The presence of electron-withdrawing or electron-donating groups can affect the compound's nucleophilicity or electrophilicity, thereby determining its participation in various chemical reactions. The synthesis and reactivity of oxalamide compounds have been explored in the context of developing novel synthetic methodologies and understanding mechanistic pathways (Mamedov et al., 2016).
Aplicaciones Científicas De Investigación
Molecular Design and Synthesis
Research on compounds with complex molecular structures, such as the one mentioned, often focuses on their synthesis and potential as intermediates in creating targeted molecules for various applications. For example, the study on Met Kinase Inhibitors demonstrates the synthesis and evaluation of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, showing their potential in targeting specific biological pathways (Schroeder et al., 2009).
Chemosensors
Chemosensors, which are molecules designed to detect specific ions or molecules, represent a significant area of application. The synthesis of Fluorescent Sensors for metal ions exemplifies this, highlighting the potential to develop sensitive and selective detection methods for ions like Zn(2+) in biological and environmental samples (Li et al., 2014).
Material Science
In material science, the incorporation of specific chemical compounds into materials can enhance properties such as luminescence. The synthesis of Luminescent Materials using derivatives that provide significant Stokes shifts demonstrates the capability to create materials with tailored optical properties for applications in lighting and display technologies (Volpi et al., 2017).
Analytical Chemistry
In analytical chemistry, the development of Analytical Methods utilizing specific compounds for the quantification and identification of biological markers or pollutants is crucial. The creation of radioligands for receptor studies, for example, aids in understanding receptor distribution and function, providing insights into various physiological and pathological processes (Koga et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of N-[2-(3-fluorophenyl)-2-methoxyethyl]-N’-(pyridin-3-yl)ethanediamide are not explicitly mentioned in the search results. Therefore, it’s difficult to provide a definitive answer. Compounds with similar structures have been used in the treatment of acid-related diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-23-14(11-4-2-5-12(17)8-11)10-19-15(21)16(22)20-13-6-3-7-18-9-13/h2-9,14H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWKHCGOGMZUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide](/img/structure/B2481431.png)
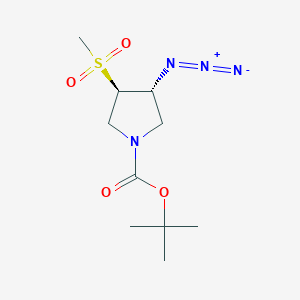
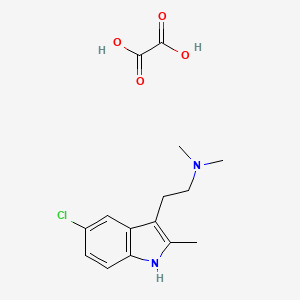
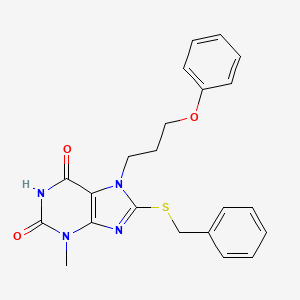
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride](/img/structure/B2481435.png)
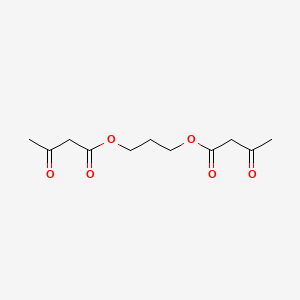
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)
![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2481440.png)
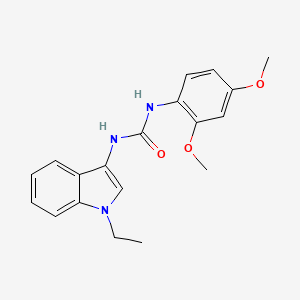

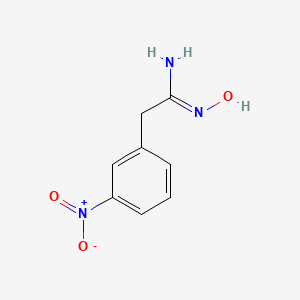
![1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2481451.png)
